molecular formula C14H11NO2 B15074152 3-((5-Methylfuran-2-yl)methylene)indolin-2-one

3-((5-Methylfuran-2-yl)methylene)indolin-2-one

Cat. No.: B15074152
M. Wt: 225.24 g/mol
InChI Key: DWJWWZSAYOTJGO-WQLSENKSSA-N
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Description

3-((5-Methylfuran-2-yl)methylene)indolin-2-one (CAS 64259-05-8) is a synthetic indolin-2-one derivative of interest in medicinal chemistry and drug discovery. This compound features a molecular framework that serves as a privileged scaffold for designing inhibitors against various biological targets. Its structure is characterized by the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . In research, this compound is a valuable precursor for developing novel therapeutic agents. The indolin-2-one core is a versatile structure in anticancer research . Furthermore, the molecular hybridization approach used to create similar (quinolin-3-yl)methylene)indolin-2-one hybrids has demonstrated potent and selective cytotoxic efficacy in cancer cell lines, such as A2780 ovarian cancer cells, by inducing apoptosis and inhibiting clonogenic survival . The isatin (indole-2,3-dione) moiety is a key pharmacophore in the powerful "one drug-multiple targets" strategy, which aims to develop therapies for complex, multi-factorial diseases . Researchers are exploring related isatin-based Schiff bases for a broad spectrum of biological activities, including antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic effects . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

(3Z)-3-[(5-methylfuran-2-yl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C14H11NO2/c1-9-6-7-10(17-9)8-12-11-4-2-3-5-13(11)15-14(12)16/h2-8H,1H3,(H,15,16)/b12-8-

InChI Key

DWJWWZSAYOTJGO-WQLSENKSSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C3=CC=CC=C3NC2=O

Canonical SMILES

CC1=CC=C(O1)C=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Methylfuran-2-yl)methylene)indolin-2-one typically involves the condensation of 5-methylfurfural with indolin-2-one. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Functionalization via Schiff Base Formation

The exocyclic methylene group participates in Schiff base reactions with aryl/heteroaryl aldehydes or hydrazines. For example:

  • Condensation with 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde under reflux produces hydrazone derivatives with enhanced antioxidant activity (ABTS = 53.98%, DPPH IC50_{50} = 8.65 μg/mL) .

  • Reaction with 4-(piperidin-1-yl)benzaldehyde forms hybrid derivatives for multi-target biological activity .

Key data :

ProductActivity (ABTS%)DPPH IC50_{50} (μg/mL)Source
3-(((5-Chloro-3-methylpyrazol-4-yl)methylene)hydrazono)indolin-2-one53.98 ± 0.128.65 ± 0.02
3-((4-Morpholinobenzylidene)hydrazono)indolin-2-one26.90 ± 0.0616.16 ± 0.04

Electrophilic Aromatic Substitution

The furan ring undergoes electrophilic substitution. For instance:

  • Gold(I)-catalyzed hydroarylation with allenamides forms 2-amidoallyl derivatives (e.g., 3-((5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol) .

  • Palladium-mediated cross-coupling at the furan C5 position introduces aryl/heteroaryl groups .

Cycloaddition and Ring-Opening Reactions

The conjugated diene system in the methylfuran moiety enables Diels-Alder reactions :

  • Reacts with maleic anhydride to form bicyclic adducts, though yields are moderate (≤55%) .

  • Acid-catalyzed furan ring opening generates α,β-unsaturated carbonyl intermediates for spirocyclic indolin-3-one derivatives .

Redox and Radical Reactions

The compound exhibits antioxidant behavior via radical scavenging:

  • ABTS+^++ scavenging : 26.90–53.98% .

  • Iron-reducing power (IRP) : 48.92–50.39 μg/mL .

Mechanism : Delocalization of the indole π-system and electron-donating methyl group stabilize radical intermediates .

Biological Activity-Driven Modifications

Derivatives are synthesized for anticancer and anti-inflammatory applications:

  • Spirooxindole analogs (e.g., 5′-benzylidene-3′-(4-chlorophenyl)spiro[indole-3,2′-thiazolidine]) show selective cytotoxicity (GI50_{50} = 1.8 μM against MDA-MB-435 cells) .

  • Pyrazole hybrids inhibit α-amylase (57.64%) and acetylcholinesterase (36.38%) .

Stability and Degradation

  • Photodegradation : UV exposure induces cis-trans isomerization of the exocyclic double bond.

  • Acid sensitivity : Prolonged exposure to HCl (>2 M) cleaves the methylene bridge, regenerating indolin-2-one .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((5-Methylfuran-2-yl)methylene)indolin-2-one is not fully understood, but it is believed to involve interactions with various molecular targets. In the context of its anticancer activity, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The indole moiety can interact with protein kinases, while the furan ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Sulfinyl-Substituted Derivatives

describes a series of (Z)-3-(((phenylsulfinyl)methylene)indolin-2-one derivatives (e.g., 6f–6m) with substituents like chloro, bromo, methoxy, and methyl on the phenyl ring. Key comparisons:

  • Synthesis Yields : Yields range from 23.8% (6g, 4-chlorophenyl) to 52.1% (6m, 3-methylphenyl), indicating substituent-dependent reactivity .
  • Melting Points : Higher melting points (181–199°C) compared to Compound 4 , suggesting increased crystallinity due to sulfinyl groups .
  • Biological Activity: No direct antibacterial/antioxidant data provided, but sulfonyl/sulfinyl groups are known to enhance pharmacokinetic properties like solubility and target binding .

Hydrazonoindolin-2-one Derivatives

and highlight hydrazono-substituted analogs, such as 3-(((4-methylthiazol-2-yl)methylene)hydrazono)indolin-2-one (5a) and Compound 4:

  • Antioxidant Activity : Compound 4 exhibited ABTS (%) = 26.90 ± 0.06 and DPPH IC50 = 16.16 ± 0.04 mg/mL, significantly lower than pyrazole-containing derivatives (e.g., 5a: ABTS = 52.41–53.98%) .
  • Structural Impact: The hydrazono group in Compound 4 reduces antioxidant efficacy compared to pyrazole cores, likely due to reduced radical-trapping efficiency .

Nitroimidazole Hybrids

, and 11 report 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one (3g) as a potent antibacterial agent:

  • Antibacterial Potency: MIC values of 0.0625–0.125 μg/mL against methicillin-resistant S.
  • Mechanistic Insight : The nitroimidazole moiety enhances redox cycling and DNA damage, contributing to its efficacy against drug-resistant strains .

Quinoline-Substituted Derivatives

describes 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives (LM01–LM11) with anticancer activity:

  • Antitumor Activity: Derivatives like LM01–LM11 showed efficacy against ovarian cancer cells, attributed to the chloroquinoline group’s DNA intercalation and topoisomerase inhibition .
  • Synthetic Accessibility : Synthesized via Claisen-Schmidt condensation with yields comparable to Compound 4 .

Pyrazole-Substituted Analogs

and detail 3-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)indolin-2-one derivatives:

  • Antibacterial Activity : Active against Gram-positive bacteria (e.g., S. aureus) with MIC values <10 μg/mL, though less potent than nitroimidazole hybrids .
  • Structural Advantage : The pyrazole ring enhances π-π stacking and hydrogen bonding, improving target engagement compared to furan-containing Compound 4 .

Thiophene and Furan Variants

  • Thiophene Analog : 5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one (CAS 186611-58-5) has a molecular weight of 261.73 and is studied for unspecified biological activities .
  • Chlorofuran Derivative : 3-((5-Chlorofuran-2-yl)methylene)indolin-2-one (CAS 853356-17-9) has a molecular weight of 245.66, suggesting that halogenation may alter lipophilicity and bioavailability compared to Compound 4 .

Biological Activity

3-((5-Methylfuran-2-yl)methylene)indolin-2-one is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antioxidant, antimicrobial, anti-diabetic, and anti-cancer properties, supported by various studies and data.

Chemical Structure and Properties

This compound is an indolinone derivative characterized by the presence of a methylfuran moiety. Its structure allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications.

1. Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress-related diseases. Studies have shown that derivatives of indolinones exhibit significant antioxidant properties.

CompoundTotal Antioxidant Capacity (TAC)Inhibition of DPPH (%)Inhibition of ABTS (%)
This compound26.90 ± 0.06 mg/g16.16 ± 0.04 μg/mLNot specified
Other derivatives (e.g., 5a)68.02 ± 0.15 mg/g8.65 ± 0.02 μg/mL53.98 ± 0.12%

The above table indicates that while the compound shows antioxidant activity, other derivatives exhibit superior capabilities, suggesting potential modifications to enhance efficacy .

2. Anti-Diabetic Activity

The compound has been evaluated for its ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. This inhibition is essential for managing diabetes.

Compoundα-Amylase Inhibition (%)
This compoundNot specified
Acarbose (control)69.11 ± 0.15%

While specific data on the compound's α-amylase inhibition were not detailed, it is implied that similar indolinone derivatives have shown promising results in this area .

3. Antimicrobial Activity

The antimicrobial properties of indolinone derivatives have been extensively studied, with several compounds demonstrating significant activity against both Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)
Indolinone derivativesRanges from 0.004 to 0.03 mg/mL
Control (e.g., Ampicillin)Less effective by comparison

These findings suggest that modifications in the indolinone structure can lead to enhanced antimicrobial activity, positioning these compounds as potential alternatives to traditional antibiotics .

4. Anti-Cancer Activity

Indolinone derivatives have shown promise in cancer treatment through their ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression.

Compound TypeTarget RTKInhibition Level
Indolinone derivativesVEGF (Flk-1), EGF, Her-2Submicromolar levels

Research indicates that certain modifications can enhance the selectivity and potency of these compounds against specific RTKs, making them valuable in cancer therapy .

Case Studies

  • Antioxidant and Anti-Diabetic Evaluation : A study evaluated various indolinone derivatives for their antioxidant and anti-diabetic properties, revealing that modifications significantly influenced their biological activities.
  • Antimicrobial Efficacy : Another research project tested multiple indolinone derivatives against common bacterial strains, demonstrating superior efficacy compared to standard antibiotics like ampicillin.
  • Cancer Cell Line Studies : The effectiveness of indolinone derivatives was assessed on different cancer cell lines (e.g., HepG2, HCT-116), showing promising results in inhibiting cell proliferation and inducing apoptosis.

Q & A

Basic: What are the standard synthetic routes for 3-((5-Methylfuran-2-yl)methylene)indolin-2-one, and how is its purity validated?

Answer:
The compound is typically synthesized via condensation reactions between indolin-2-one derivatives and substituted aldehydes under acidic conditions. For example:

  • Method: React indolin-2-one with 5-methylfuran-2-carbaldehyde in acetic acid under reflux (3–5 hours), followed by recrystallization from DMF/acetic acid mixtures .
  • Validation: Purity is confirmed using 1H/13C NMR (to verify imine bond formation and stereochemistry), IR spectroscopy (to identify C=O and C=N stretches), and HRMS (for molecular ion verification) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • FT-IR: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR: 1H NMR confirms proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, furan methyl at δ 2.3 ppm), while 13C NMR resolves carbonyl and imine carbons .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ = 269.1 g/mol) .
  • X-ray crystallography: Resolves stereochemistry (e.g., E/Z isomerism) .

Advanced: How does metal coordination modulate the biological activity of this compound?

Answer:
Metal complexes (e.g., Ru³⁺, Cu²⁺, Ni²⁺) enhance antibacterial activity by altering electronic properties and lipophilicity.

  • Example: Cu²⁺ complexes of similar indolinone derivatives showed 4× higher activity against E. coli (MIC = 8 µg/mL) than the free ligand due to enhanced membrane permeability .
  • Method: Synthesize complexes via refluxing with metal salts (e.g., CuCl₂), then validate coordination via UV-Vis (d-d transitions) and molar conductivity .

Advanced: How can computational methods like DFT optimize this compound’s design?

Answer:

  • DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. For instance, studies on similar Schiff bases revealed that electron-withdrawing groups on the furan ring lower HOMO energy, enhancing radical scavenging .
  • Molecular docking: Used to simulate interactions with targets (e.g., COX-2 enzyme), guiding structural modifications for improved inhibition (e.g., GI₅₀ = 3.2 µM in cancer cell lines) .

Advanced: How do structural modifications influence antioxidant activity?

Answer:

  • Substituent effects: Replacing the 5-methylfuran group with pyrazole increases ABTS scavenging from 26.9% to 52.4–53.9% due to enhanced radical stabilization .

  • Data comparison:

    DerivativeABTS Activity (%)DPPH IC₅₀ (mg/mL)
    Furan-containing (target)26.9 ± 0.0616.16 ± 0.04
    Pyrazole analog52.4–53.98.65–8.91
    Source:

Advanced: How can researchers resolve contradictions in reported biological data?

Answer:
Contradictions often arise from experimental variables :

  • Strain specificity: Antibacterial activity varies by bacterial species (e.g., higher efficacy against B. subtilis than P. aeruginosa due to cell wall differences) .
  • Concentration gradients: Use agar well diffusion assays with standardized concentrations (e.g., 50–200 µg/mL) and controls (e.g., ampicillin) to ensure reproducibility .

Advanced: What role does crystallography play in confirming stereochemistry?

Answer:

  • X-ray diffraction resolves E/Z isomerism and intermolecular interactions. For example, a derivative with (E,E)-configuration showed planar geometry , critical for stacking interactions in crystal lattices .
  • Application: Data from crystallography (e.g., bond angles, torsion angles) validate computational models and guide SAR studies .

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